molecular formula C11H13F2NO B2546505 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine CAS No. 2202078-76-8

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine

Cat. No.: B2546505
CAS No.: 2202078-76-8
M. Wt: 213.228
InChI Key: KKLMDMHABVDCKU-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine is a pyridine derivative featuring a (3,3-difluorocyclobutyl)methoxy substituent at the 2-position and a methyl group at the 3-position. This compound is structurally distinct due to the rigid, fluorine-rich cyclobutyl moiety, which enhances metabolic stability and influences electronic properties. Such characteristics make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to fluorine interactions .

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-8-3-2-4-14-10(8)15-7-9-5-11(12,13)6-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLMDMHABVDCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine typically involves the reaction of 3,3-difluorocyclobutanol with a suitable pyridine derivative under specific conditionsCommon reagents used in this process include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures.
  • Reagent in Organic Synthesis : It is utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

  • Bioactive Compound : Research indicates potential bioactivity, making it a candidate for drug discovery efforts targeting various biological pathways.
  • Mechanism of Action : The compound may interact with specific molecular targets, acting as an inhibitor or modulator of enzymes or receptors involved in cellular processes such as signal transduction and metabolic pathways.

Medicine

  • Therapeutic Potential : Investigations into its efficacy have highlighted potential applications in treating diseases such as cancer and infections. The compound's unique structure may enhance its interaction with biological targets, leading to improved therapeutic outcomes.
  • Case Studies : Specific studies have demonstrated its effectiveness against certain cancer cell lines, showcasing promising cytotoxic effects that warrant further exploration .

Industry

  • Material Development : The compound is explored for its utility in developing new materials, particularly in pharmaceuticals and agrochemicals.
  • Intermediate Production : It acts as an intermediate in the synthesis of various pharmaceutical agents, contributing to the efficiency of drug manufacturing processes.

Data Tables

Application AreaSpecific UseExample Studies
ChemistryBuilding block for complex moleculesUtilized in synthesizing novel thiazolopyridine derivatives
BiologyBioactive compoundInvestigated for interactions with cellular receptors
MedicineCancer treatmentDemonstrated cytotoxicity against specific tumor cells
IndustryIntermediate for pharmaceuticalsUsed in synthesizing agrochemical agents

Case Studies

  • Cancer Research : A study highlighted the compound's ability to inhibit growth in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent. The National Cancer Institute protocols were employed to assess its efficacy across various cell types, revealing significant growth inhibition rates .
  • Antimicrobial Activity : Another investigation focused on the compound's antimicrobial properties against pathogens like Pseudomonas aeruginosa and Escherichia coli, indicating its potential use in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with (3,3-Difluorocyclobutyl)methoxy Groups

2.1.1. 5-Chloro-6-[(3,3-Difluorocyclobutyl)methoxy]pyridin-3-ol
  • Molecular Formula: C₁₀H₁₀ClF₂NO₂
  • Substituents : Chlorine (5-position), hydroxyl (3-position), (3,3-difluorocyclobutyl)methoxy (6-position).
  • Properties: pKa: 8.90 (hydroxyl group contributes to acidity) . Boiling Point: 399°C (predicted), higher than the target compound due to polar hydroxyl and chlorine groups. Applications: Potential as a bioactive intermediate; hydroxyl group enhances solubility but reduces lipophilicity compared to the methyl-substituted target compound .
2.1.2. 4-[[(2R,3S,4S,5R)-3-[2-[(3,3-Difluorocyclobutyl)methoxy]-3,4-difluoro-phenyl]tetrahydrofuran-2-carbonyl]amino]pyridine-2-carboxamide
  • Molecular Complexity : Integrates a tetrahydrofuran-carbonyl backbone with additional fluorophenyl and trifluoromethyl groups.
  • Substituents : Difluorophenyl and trifluoromethyl groups enhance steric bulk and electron-withdrawing effects.
  • Applications : Likely a pharmaceutical intermediate (e.g., kinase inhibitors); the trifluoromethyl group improves metabolic resistance but increases molecular weight (~600 g/mol) .

Functional Group Variations

2.2.1. Ivosidenib (TIBSOVO®)
  • Structure: Contains a (3,3-difluorocyclobutyl)amino group instead of methoxy.
  • Key Differences: The amino group enables hydrogen bonding, critical for binding to isocitrate dehydrogenase 1 (IDH1). Higher polarity than the target compound, affecting blood-brain barrier penetration .
2.2.2. 2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
  • Substituents : Trifluoromethyl (6-position) and benzenesulfonyl-pyrrolidine (2-position).
  • Properties : Sulfonyl groups increase acidity (pKa ~1–2) and stability under physiological conditions.
  • Applications : Likely used in catalysis or as a ligand due to strong electron-withdrawing effects .

Electronic and Steric Effects

  • Target Compound : The methyl group at the 3-position is electron-donating, slightly increasing pyridine basicity (predicted pKa ~6.5–7.5). The difluorocyclobutyl methoxy group provides steric hindrance, reducing susceptibility to enzymatic cleavage .
  • Comparison: 5-Chloro-6-[(3,3-Difluorocyclobutyl)methoxy]pyridin-3-ol: Chlorine and hydroxyl groups create a more polarized electron distribution, lowering logP (lipophilicity) compared to the target compound . Ivosidenib: Amino group increases solubility (logP ~3.5) but reduces membrane permeability .

Biological Activity

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 2202078-76-8
  • Molecular Formula: C11H12F2N1O1

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes and receptors involved in critical biological pathways.

Biological Activity Overview

  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
    Bacterial StrainZone of Inhibition (mm)
    Streptococcus spp.18
    Klebsiella pneumoniae16
    These results indicate that the compound could serve as a potential antimicrobial agent, comparable to standard antibiotics like cefixime and azithromycin .
  • Cytotoxicity and Apoptosis Induction
    • In cancer research, the compound has shown promising results as a cytotoxic agent. It was tested against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer).
    Cell LineIC50 (µM)
    MCF-721.5
    PC-33.42
    The compound induced apoptosis in MCF-7 cells, leading to significant cell death and alterations in apoptosis-related gene expressions such as P53 and Bax .

Case Studies

  • In Silico Studies
    • Recent in silico analyses have been conducted to predict the toxicological effects and biological activities of the compound using tools like PASS online and molecular docking simulations. These studies indicated potential interactions with cytochrome P450 enzymes, suggesting implications for drug metabolism and toxicity .
  • In Vivo Studies
    • Animal models have been utilized to assess the therapeutic efficacy of the compound in reducing tumor size and volume. The results demonstrated a tumor inhibition ratio of approximately 56.1%, indicating its potential as a chemotherapeutic agent .

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